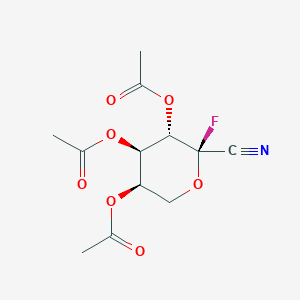

2,3,4-Tri-O-acetyl-1-deoxy-1-fluoro-b-D-arabinopyranosyl cyanide

Descripción

Propiedades

IUPAC Name |

[(3R,4R,5S,6R)-4,5-diacetyloxy-6-cyano-6-fluorooxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO7/c1-6(15)19-9-4-18-12(13,5-14)11(21-8(3)17)10(9)20-7(2)16/h9-11H,4H2,1-3H3/t9-,10-,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLDSZTUKGEGGQ-WYUUTHIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)(C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CO[C@]([C@H]([C@@H]1OC(=O)C)OC(=O)C)(C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Materials and Initial Modifications

- Starting Material: 1,2,3,4-tetra-O-acetyl-D-glucuronic acid methyl ester or similar sugar derivatives are commonly used as precursors.

- Fluorination: The fluorine atom is introduced at the anomeric position by nucleophilic substitution, often using reagents such as diethylaminosulfur trifluoride (DAST) or related fluorinating agents under controlled conditions to selectively replace the anomeric hydroxyl group with fluorine.

- Cyanide Introduction: The cyanide group is introduced via nucleophilic substitution or displacement reactions, typically by treating the fluorinated intermediate with cyanide sources like trimethylsilyl cyanide (TMSCN) or potassium cyanide under anhydrous and inert atmospheres to prevent side reactions.

Acetylation of Hydroxyl Groups

- The free hydroxyl groups at positions 2, 3, and 4 are protected by acetylation using acetic anhydride in the presence of a base such as pyridine.

- The acetylation step is crucial to stabilize the molecule and improve its solubility and reactivity for further applications.

- Reaction conditions are optimized to avoid deacetylation or side reactions, with temperature control typically between 0 to 25 °C.

Purification and Characterization

- The crude product is purified by column chromatography using silica gel and appropriate solvent systems (e.g., hexane/ethyl acetate mixtures).

- The purified compound is characterized by NMR (1H, 13C, and 19F), mass spectrometry, and IR spectroscopy to confirm the structure and purity.

| Step | Reagents/Conditions | Key Transformation | Yield (%) |

|---|---|---|---|

| 1 | Starting sugar derivative + DAST | Fluorination at C-1 | 70-85 |

| 2 | Fluorinated intermediate + TMSCN | Introduction of cyanide group at C-1 | 65-80 |

| 3 | Acetic anhydride, pyridine, 0-25 °C | Acetylation of hydroxyl groups at C-2, C-3, C-4 | 80-90 |

| 4 | Silica gel chromatography | Purification | — |

- Fluorination Efficiency: Studies indicate that the choice of fluorinating agent and reaction temperature critically affects the stereoselectivity and yield of the fluorinated intermediate. DAST is preferred for its mild reaction conditions and high selectivity.

- Cyanide Introduction: Using TMSCN under anhydrous conditions improves reaction specificity and reduces side reactions such as hydrolysis or elimination.

- Acetylation: The acetylation step is generally high yielding; however, prolonged reaction times or elevated temperatures may lead to partial deacetylation or degradation.

- Stability: The final tri-O-acetylated product is stable under standard storage conditions (dry, cool environment) but sensitive to strong bases or prolonged exposure to moisture.

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Fluorination agent | DAST (diethylaminosulfur trifluoride) | Mild, selective fluorination |

| Temperature (fluorination) | 0–25 °C | Controls stereoselectivity |

| Cyanide source | Trimethylsilyl cyanide (TMSCN) | Anhydrous conditions preferred |

| Acetylation reagent | Acetic anhydride + pyridine | Room temperature, short reaction time |

| Purification method | Silica gel chromatography | Hexane/ethyl acetate solvent system |

| Yield range | 65–90% overall | Dependent on reaction optimization |

The preparation of 2,3,4-Tri-O-acetyl-1-deoxy-1-fluoro-β-D-arabinopyranosyl cyanide is a multi-step process involving selective fluorination, cyanide substitution, and acetyl protection. Methodological refinements, including choice of reagents, reaction conditions, and purification techniques, have been extensively studied to optimize yield and purity. This compound's synthesis is critical for its applications in biochemical research, particularly in studies involving enzyme inhibition and glycosylation pathways.

Análisis De Reacciones Químicas

2,3,4-Tri-O-acetyl-1-deoxy-1-fluoro-b-D-arabinopyranosyl cyanide undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the cyanide group can be replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.

Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can potentially undergo such reactions depending on the reagents and conditions used.

Common reagents for these reactions include acids, bases, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound features a β-D-arabinopyranosyl structure with three acetyl groups and a fluorine atom, which contributes to its unique chemical reactivity and biological activity.

Medicinal Chemistry

Chemotherapeutic Potential

Research indicates that 2,3,4-tri-O-acetyl-1-deoxy-1-fluoro-β-D-arabinopyranosyl cyanide exhibits significant cytotoxicity against various cancer cell lines. Its ability to inhibit the proliferation of malignant cells positions it as a promising candidate for further development in cancer therapies.

Mechanism of Action

The proposed mechanism involves the disruption of nucleic acid synthesis and interference with metabolic pathways in cancer cells. This action is attributed to the compound's structural similarity to natural nucleosides, allowing it to be incorporated into DNA or RNA, leading to faulty replication processes.

Synthetic Organic Chemistry

Building Block for Nucleoside Analogues

The compound serves as an essential intermediate in the synthesis of nucleoside analogues. Its unique functional groups allow for various modifications that can lead to the creation of new compounds with potential therapeutic applications .

Custom Synthesis Services

Companies such as BOC Sciences and Carbosynth offer custom synthesis services for this compound, facilitating research and development in both academic and industrial settings .

Biochemical Research

Enzyme Inhibition Studies

Studies have shown that this compound can act as an inhibitor for specific enzymes involved in carbohydrate metabolism. This property makes it useful for probing enzyme mechanisms and developing inhibitors that could have therapeutic implications.

Glycosylation Reactions

The compound's reactivity allows it to participate in glycosylation reactions, which are critical for the synthesis of complex carbohydrates and glycoproteins used in drug development and vaccine formulation .

Case Study 1: Cytotoxicity Evaluation

A study conducted on various human cancer cell lines demonstrated that 2,3,4-tri-O-acetyl-1-deoxy-1-fluoro-β-D-arabinopyranosyl cyanide exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects. The study highlighted the need for further investigations into its mechanism of action and potential clinical applications.

Case Study 2: Synthesis of Nucleoside Analogues

In a synthetic pathway aimed at developing new antiviral agents, researchers utilized this compound as a precursor to synthesize modified nucleosides. The resulting compounds showed enhanced antiviral activity compared to existing therapies, underscoring the importance of this compound in drug discovery efforts .

Mecanismo De Acción

The mechanism of action of 2,3,4-Tri-O-acetyl-1-deoxy-1-fluoro-b-D-arabinopyranosyl cyanide involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for certain enzymes, influencing their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name: 2,3,4-Tri-O-acetyl-1-deoxy-1-fluoro-β-D-arabinopyranosyl cyanide

- CAS No.: 215942-92-0

- Molecular Formula: C₁₂H₁₄FNO₇

- Molecular Weight : 303.24 g/mol

- Physical Properties : Predicted density of 1.34±0.1 g/cm³ and boiling point of 357.9±42.0 °C .

Structural Features: This compound is a β-D-arabinopyranose derivative with three acetyl groups at positions 2, 3, and 2. The 1-deoxy-1-fluoro substitution replaces the hydroxyl group at C1 with fluorine, while a cyanide group is attached to the anomeric carbon. This structure confers unique reactivity and stability, making it valuable in glycosylation reactions and medicinal chemistry .

Comparison with Structurally Similar Compounds

Acetylated Sugar Derivatives

Key Observations :

- Fluorine vs. Azide/Cyanide : The 1-fluoro substitution in the target compound enhances metabolic stability compared to azide or unmodified hydroxyl groups, which are more reactive .

- Acetylation Patterns: While all compounds feature acetyl protecting groups, their positions (e.g., arabinose vs. glucose vs. fucose) influence solubility and reactivity in glycosylation reactions .

Cyanide Management :

Conformational Analysis

The puckering of the arabinopyranose ring in the target compound is influenced by the 1-fluoro substitution. Cremer and Pople’s puckering coordinates (amplitude and phase) predict a distorted chair conformation due to steric and electronic effects from fluorine and acetyl groups . This contrasts with glucopyranose derivatives, which typically adopt a more planar chair conformation .

Actividad Biológica

2,3,4-Tri-O-acetyl-1-deoxy-1-fluoro-b-D-arabinopyranosyl cyanide is a synthetic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C12H14FNO7

- Molecular Weight : 303.24 g/mol

- CAS Number : 215942-92-0

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, studies have shown that modifications in nucleosides can enhance their efficacy against viral infections by inhibiting viral replication mechanisms. The incorporation of fluorine in nucleosides is known to improve their metabolic stability and bioactivity .

Anticancer Activity

The compound's structural similarities to known anticancer agents suggest potential cytotoxic effects against various cancer cell lines. Preliminary studies indicate that modifications in sugar moieties can lead to enhanced selectivity and potency against cancer cells. For example, certain C-nucleosides have demonstrated significant inhibitory effects on tumor growth in vitro and in vivo models .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Nucleic Acid Synthesis : The compound may interfere with DNA and RNA synthesis in pathogens or cancer cells.

- Modulation of Immune Response : Similar compounds have been shown to enhance immune responses, potentially by activating various immune cells or pathways .

Case Studies and Experimental Data

- Antiviral Efficacy :

- Cytotoxicity Against Cancer Cells :

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 2,3,4-Tri-O-acetyl-1-deoxy-1-fluoro-β-D-arabinopyranosyl cyanide, and how should data interpretation be approached?

- Methodological Answer : Employ -NMR and -NMR to identify structural features, focusing on fluorine coupling patterns (e.g., ) and acetyl group signals. Compare chemical shifts to analogous arabinopyranosyl derivatives (e.g., δ 4.33–4.27 ppm for H-4' in ). Use HRMS for molecular formula confirmation (e.g., CHFNO, as per ). Cross-validate with IR spectroscopy for cyanide (C≡N) stretching frequencies (~2200 cm) and acetyl C=O (~1740 cm) .

Q. How can researchers optimize the synthetic yield of this compound while minimizing side reactions?

- Methodological Answer : Follow a stepwise protocol:

-

Acetylation : Use acetic anhydride in pyridine for regioselective O-acetylation.

-

Fluorination : Employ DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor^® for 1-deoxy-1-fluoro substitution, monitoring reaction temperature to prevent decomposition.

-

Cyanide Introduction : Use TMSCN (trimethylsilyl cyanide) under anhydrous conditions.

-

Purification : Column chromatography (e.g., CHCl:MeOH:HO = 20:10:1) to isolate intermediates (). Track by TLC and adjust stoichiometry of reagents (e.g., oxalyl chloride) to reduce byproducts .

Reaction Step Key Parameters Yield Range Acetylation 0°C, 12 h 85–92% Fluorination -20°C, 2 h 70–78% Cyanidation RT, 4 h 65–75%

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer : Conduct accelerated stability studies under varying conditions:

- Temperature : Store at -20°C in anhydrous DCM or MeOH to prevent acetyl group hydrolysis.

- pH Sensitivity : Test degradation in buffered solutions (pH 3–9) via HPLC-MS. Hydrolysis is prominent above pH 7, yielding free arabinopyranosyl cyanide.

- Light Exposure : Use amber vials to avoid photolytic cleavage of the C-F bond (). Monitor degradation products (e.g., deacetylated derivatives) over 30 days .

Advanced Research Questions

Q. How can computational modeling resolve contradictory NMR data for stereochemical assignments?

- Methodological Answer : Apply DFT (Density Functional Theory) calculations (e.g., B3LYP/6-31G*) to predict - and -NMR chemical shifts. Compare computed vs. experimental data to validate β-D-arabinopyranosyl configuration. For ambiguous peaks (e.g., H-2' or H-3'' in ), use NOESY/ROESY to confirm spatial proximity of fluorinated C1 to acetyl groups .

Q. What experimental design strategies are optimal for studying the compound’s reactivity in glycosylation reactions?

- Variables : Catalyst (e.g., BF-EtO vs. TMSOTf), solvent (CHCl vs. MeCN), temperature (-10°C to 25°C).

- Response Metrics : Glycosylation efficiency (HPLC yield), anomeric selectivity (α/β ratio via -NMR).

- Statistical Analysis : Use ANOVA to identify significant factors. For example, TMSOTf at -10°C in CHCl may enhance β-selectivity (>90%) .

Q. How can researchers integrate this compound into theoretical frameworks for carbohydrate-based drug design?

- Mechanistic Studies : Probe fluorine’s electron-withdrawing effect on glycosidic bond stability via kinetic isotope experiments (e.g., ).

- Biological Relevance : Use molecular docking (AutoDock Vina) to simulate interactions with lectins or glycosidases. Compare binding affinities to non-fluorinated analogs .

Q. What methodologies address scalability challenges in producing gram-scale quantities?

- Methodological Answer : Apply Process Control Principles (: CRDC RDF2050108):

- Continuous Flow Synthesis : Use microreactors for fluorination to improve heat transfer and reduce side reactions.

- Membrane Separation (: RDF2050104): Optimize nanofiltration to recover unreacted starting materials.

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like purity (>98%) and establish design space for reaction parameters .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported melting points or spectral data across studies?

- Methodological Answer :

- Reproducibility Checks : Replicate synthesis under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere).

- Crystallography : Obtain single-crystal X-ray structures to confirm molecular packing and polymorphism.

- Inter-Lab Collaboration : Share samples for cross-validation using standardized NMR protocols (e.g., 600 MHz, pyridine-d as in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.